molecular formula C11H19NO2 B1411623 Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1822599-92-7

Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B1411623
CAS No.: 1822599-92-7
M. Wt: 197.27 g/mol
InChI Key: FOPVHPXCOOUMKS-UHFFFAOYSA-N
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Description

tert-Butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic amine derivative featuring a seven-membered ring system with a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of iminosugars, sp³-rich scaffolds, and bioactive molecules . Its rigid bicyclic structure enhances stereochemical control during reactions, making it valuable for generating enantiomerically pure products .

Properties

IUPAC Name

tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-5-4-8-6-9(8)7-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPVHPXCOOUMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Azabicyclo[4.1.0]heptane Ring System

The development of an efficient scalable synthesis of the 3-azabicyclo[4.1.0]heptane ring system is a key intermediate to reach targeted molecules.

Medicinal Chemistry Approach

The medicinal chemistry approach to synthesize candidate molecules involves reducing commercially available (2S)-2-amino-4-pentenoic acid with lithium aluminum hydride, followed by selective protection of the amino group as a tosyl amide by reaction with tosyl chloride. Subsequent TBDPS protection of the primary alcohol and allylation of tosylamide using allyl bromide and cesium carbonate in DMF affords a specific compound. Ring-closing metathesis of this compound in the presence of Grubbs I catalyst in dichloromethane gives the dehydropiperidine in good yield. The next step involves Simmons-Smith cyclopropanation as the key reaction to reach the desired [4.1.0] moiety using modified conditions. Reaction of the olefin in the presence of diethylzinc, trifluoroacetic acid, and diiodomethane leads to the formation of the desired compound as a single diastereoisomer. After TBDPS deprotection, the resulting alcohol is oxidized to the corresponding aldehyde using Dess-Martin reagent. Reductive amination of the aldehyde with sodium triacetoxyborohydride in the presence of a substituted amino heterocyclic compound gives the desired product in moderate yield. The tosyl group cleavage followed by amide coupling with carboxylic acids affords the final product.

Medicinal Chemistry Support Synthesis

The medicinal chemistry support synthesis involves a diastereoselective synthesis based on intramolecular rhodium-catalyzed cyclopropanation of an intermediate.

Construction of Allyl Diazoamide

The allyl diazoamide is constructed from (2S)-2-amino-4-pentenoic acid. Reduction of the amino acid with lithium aluminum hydride and subsequent amidation of the resulting primary amine with a commercially available compound gives the desired product. To have more constraint on the carboskeleton in the key step and a relatively stable protective group, the amido alcohol is protected as acetonide by reaction with 2,2-methoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid. After Boc deprotection, the amine is converted into the corresponding diazoamide. The diazoamide is treated with a catalyst in dichloromethane at room temperature to afford a mixture of products in moderate yield in a specific ratio.

Molarity Calculator

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Method for Preparing in vivo Formulation

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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or reduce functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Pharmaceutical Development

Overview:
Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory agents. Its unique structural properties facilitate the development of compounds with enhanced efficacy and reduced side effects.

Key Findings:

  • Analgesics: The compound has been utilized in synthesizing novel analgesics that exhibit improved pain relief with fewer adverse reactions.
  • Anti-inflammatory Agents: Research indicates that derivatives of this compound can effectively inhibit inflammatory pathways, making them suitable candidates for treating chronic inflammatory diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to the discovery of a new class of anti-inflammatory drugs that showed promising results in preclinical trials .

Organic Synthesis

Overview:
In organic chemistry, this compound is employed as a versatile building block for constructing complex molecular architectures.

Applications:

  • Molecular Libraries: Researchers use this compound to create diverse chemical libraries that are essential for drug discovery and development.
  • Synthetic Pathways: It facilitates various synthetic pathways due to its reactive functional groups, allowing for the efficient assembly of complex molecules.

Data Table: Synthetic Applications

Application TypeDescriptionExample Compound
Drug DiscoveryBuilding diverse chemical librariesNovel anti-cancer agents
FunctionalizationModifying existing compoundsEnhanced bioactivity
Reaction MechanismsStudying reaction pathwaysMechanistic insights into drug actions

Material Science

Overview:
this compound is utilized in the formulation of advanced materials that require enhanced durability and environmental resistance.

Applications:

  • Polymer Chemistry: It is incorporated into polymer matrices to improve mechanical properties and thermal stability.
  • Coatings and Composites: The compound enhances the performance characteristics of coatings and composites used in various industrial applications.

Agricultural Chemistry

Overview:
In agricultural chemistry, this compound plays a role in developing agrochemicals, particularly pesticides and herbicides.

Key Findings:

  • Eco-friendly Formulations: Research indicates that formulations based on this compound can reduce environmental impact while maintaining effectiveness against pests.
  • Targeted Delivery Systems: The compound's structure allows for the design of targeted delivery systems that minimize off-target effects.

Biochemical Research

Overview:
Researchers utilize this compound to study enzyme mechanisms and interactions within biochemical pathways.

Applications:

  • Enzyme Inhibition Studies: It aids in understanding how certain enzymes can be inhibited by potential therapeutic agents.
  • Pathway Analysis: The compound is instrumental in elucidating complex biochemical pathways relevant to disease mechanisms.

Case Study:
A biochemical study highlighted how derivatives of this compound were effective inhibitors of specific enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclic Core

Hydroxy and Hydroxymethyl Derivatives
  • tert-Butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Structure: A hydroxymethyl group at position 3. Synthesis: Derived from chiral lactones, enabling high enantiomeric purity (72–85% yield) . Applications: Used in iminosugar synthesis due to its hydrogen-bonding capability . Key Difference: Increased hydrophilicity compared to the parent compound, enhancing solubility in polar solvents .
  • tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

    • Structure : Hydroxymethyl substituent at position 1.
    • Purity : ≥97% (Aladdin Scientific) .
    • Applications : Building block for functionalized azabicycles; used in peptide coupling and cross-coupling reactions .
    • Key Difference : Positional isomerism affects reactivity; the 1-substituted derivative shows distinct regioselectivity in ring-opening reactions .
Amino and Aminomethyl Derivatives
  • tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Structure: Aminomethyl group at position 4. Synthesis: Scalable routes via reductive amination (72% yield) . Applications: Precursor for bioactive molecules; used in antiviral and enzyme inhibitor development . Key Difference: The amino group introduces nucleophilic reactivity, enabling conjugation with electrophiles (e.g., acylating agents) .

Heteroatom Modifications in the Bicyclic System

7-Oxa Derivatives
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
    • Structure : Oxygen atom replaces a methylene group at position 5.
    • Properties : Reduced ring strain compared to the parent compound due to ether linkage .
    • Applications : Intermediate for epoxide synthesis; used in ring-opening reactions to generate diols .
    • Key Difference : The oxygen atom alters electronic properties, increasing stability toward acidic conditions .
Diazabicyclo Derivatives
  • tert-Butyl 7-benzoyl-6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
    • Structure : Additional nitrogen atom at position 7, substituted with a benzoyl group.
    • Synthesis : Achieved via selective amide ring-opening (72% yield) .
    • Applications : Sp³-rich scaffold for drug discovery; benzoyl group enhances π-π stacking in target binding .
    • Key Difference : The diaza system increases basicity, affecting solubility and metal coordination properties .

Functional Group Additions for Cross-Coupling

Boronate Esters
  • tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
    • Structure : Boronate ester at position 6.
    • Synthesis : Miyaura borylation under palladium catalysis .
    • Applications : Suzuki-Miyaura cross-coupling partner for aryl/heteroaryl introductions .
    • Key Difference : Enables diversification of the bicyclic core for library synthesis in medicinal chemistry .
Aryl Sulfonamide Derivatives
  • tert-Butyl 6-(4-(N,N-dimethylsulfamoyl)phenyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Structure: Aryl sulfonamide group at position 6. Synthesis: Direct arylation via palladium-catalyzed coupling (95% yield) . Applications: Potential kinase inhibitors; sulfonamide enhances target affinity and metabolic stability . Key Difference: The sulfonamide group introduces acidity (pKa ~10), influencing pharmacokinetic properties .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight Yield (%) Key Applications Reference ID
tert-Butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate None (Parent compound) 199.25 N/A Scaffold for enantioselective synthesis
tert-Butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate 4-Hydroxymethyl 227.30 85 Iminosugar precursors
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 7-Oxa substitution 199.25 72 Epoxide intermediates
tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate 6-Aminomethyl 226.32 70 Bioactive molecule synthesis
tert-Butyl 6-(4-(N,N-dimethylsulfamoyl)phenyl)-3-azabicyclo[...]-3-carboxylate 6-Aryl sulfonamide 372.45 95 Kinase inhibitor candidates

Biological Activity

Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound characterized by its unique nitrogen-containing structure, which imparts distinct biological properties. This compound has garnered attention in biochemical research for its potential applications in enzyme studies and pharmaceutical development.

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1822599-92-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bicyclic structure allows for effective fitting into binding sites, which may lead to unique biological effects, including modulation of enzyme activity and potential therapeutic applications.

Biological Applications

  • Enzyme Interaction Studies : The compound serves as a valuable probe in the study of enzyme mechanisms, particularly in understanding how structural modifications can influence enzyme activity.
  • Pharmaceutical Development : It is used as an intermediate in synthesizing various pharmaceuticals, particularly those targeting pain relief and inflammation.

Research Findings

Recent studies have demonstrated the compound's potential in modulating enzyme activities:

  • Inhibition of β-glucosidase : In one study, this compound inhibited β-glucosidase activity, reducing its function to approximately 43% at a concentration of 5 mM and further decreasing it to 20% at 25 mM .
  • Activation of α-galactosidase : Another study reported that the compound activated α-galactosidase by up to 155% at a concentration of 5 mM, indicating its role as a positive modulator in certain enzymatic pathways .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its structural features compared to similar compounds:

Compound NameMolecular StructureKey Biological Activity
This compoundStructureEnzyme inhibition and activation
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateStructurePotentially similar enzyme interactions
Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylateStructureVarying effects on enzyme modulation

Case Study 1: Enzyme Modulation

A recent investigation focused on the effects of this compound on various glycosidases revealed significant inhibition patterns that could inform drug design strategies targeting glycosidase-related disorders.

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, the compound has been utilized as a building block for novel analgesics, showcasing its versatility and importance in developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

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